molecular formula C7H5ClN4 B081076 5-Chloro-1-phenyl-1H-tetrazole CAS No. 14210-25-4

5-Chloro-1-phenyl-1H-tetrazole

Cat. No.: B081076
CAS No.: 14210-25-4
M. Wt: 180.59 g/mol
InChI Key: DHELIGKVOGTMGF-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-tetrazole is a heterocyclic compound with the molecular formula C7H5ClN4. It is a derivative of tetrazole, characterized by the presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the tetrazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Future Directions

The inhibitive effect of 5-Chloro-1-phenyl-1H-tetrazole against copper-alloy corrosion in NaCl 3 wt% has been probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA). The reported experimental tests suggest this compound as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

Biochemical Analysis

Biochemical Properties

It has been found to react with 2-hydroxyacetophenone to yield a 1-phenyl-1H-tetrazol-5-oxy linked compound . This suggests that 5-Chloro-1-phenyl-1H-tetrazole may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It has been observed to undergo electron-induced ring opening, a process influenced by the structure of the molecule . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound undergoes dissociative electron attachment to form various products . This suggests that the effects of the compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with certain enzymes or cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-1-phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride. This intermediate then reacts with sodium azide to yield 5-phenyl-1H-tetrazole, which is subsequently chlorinated using thionyl chloride to produce this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs a one-pot multicomponent approach. This method utilizes lanthanum nitrate hexahydrate as a catalyst and dimethylformamide as the solvent, resulting in high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Lanthanum Nitrate Hexahydrate: Catalyst for multicomponent synthesis.

    Dimethylformamide: Solvent for various reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the chlorine atom at the 5-position.

    1-Phenyl-5-chlorotetrazole: Similar structure but different substitution pattern.

Uniqueness

5-Chloro-1-phenyl-1H-tetrazole is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its reactivity and stability in various chemical reactions. This dual substitution pattern distinguishes it from other tetrazole derivatives and contributes to its versatility in scientific research .

Properties

IUPAC Name

5-chloro-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHELIGKVOGTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065730
Record name 1H-Tetrazole, 5-chloro-1-phenyl-
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14210-25-4
Record name 5-Chloro-1-phenyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14210-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5-chloro-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Tetrazole, 5-chloro-1-phenyl-
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Record name 1H-Tetrazole, 5-chloro-1-phenyl-
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Record name 5-chloro-1-phenyl-1H-tetrazole
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Q & A

Q1: What is the significance of the molecular structure of 5-Chloro-1-phenyl-1H-tetrazole in its electron attachment behavior?

A: Studies using a trochoidal electron monochromator quadrupole mass spectrometer revealed that the electron-induced reactivity of this compound differs significantly from its isomer, 5-(4-chlorophenyl)-1H-tetrazole []. While both molecules contain a tetrazole ring susceptible to electron-induced ring opening, this process was only observed for this compound []. This suggests that the position of the chlorine atom and the phenyl ring directly influences the electron attachment process and subsequent fragmentation pathways.

Q2: How is this compound typically synthesized?

A: this compound can be synthesized efficiently and safely through the reaction of phenyldichloroisocyanide with sodium azide in the presence of a phase transfer agent []. This method offers high yields, approaching 100%, making it a practical approach for the preparation of this compound [].

Q3: What are the applications of this compound in carbohydrate chemistry?

A: this compound is a valuable reagent for synthesizing O-(1-phenyl-1H-tetrazol-5-yl) glycosides, which serve as versatile glycosyl donors []. These glycosides can be prepared by reacting hemiacetals with this compound in the presence of tetrabutylammonium fluoride []. The resulting glycosyl donors readily react with hydrogen fluoride-pyridine complex to provide glycosyl fluorides in good yields, offering an efficient route to these important building blocks in carbohydrate synthesis [].

Q4: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of this compound has been determined [, ]. The compound crystallizes in the monoclinic space group P21/c with the tetrazole and phenyl rings showing a dihedral angle of 64.5° [].

Q5: Beyond carbohydrate chemistry, are there other applications of this compound?

A: Research indicates that this compound can be employed to protect phenolic OH groups in lignin model compounds, potentially addressing the photo-induced yellowing of mechanical wood pulps and papers []. The resulting tetrazole ethers showed enhanced stability towards hydrolysis compared to alkyl ethers [].

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